Lipophilicity Contrast: Calculated LogP for 650598-49-5 vs. Methyl 2,4-Dichlorobenzoate
The target compound exhibits significantly higher calculated lipophilicity compared to the non-silylated parent ester. The LogP (octanol–water partition coefficient) computed for 650598-49-5 is 4.50 , while methyl 2,4-dichlorobenzoate (CAS 35112-28-8) has a reported LogP of 2.78 [1]. This difference of ~1.7 log units, corresponding to approximately 50-fold greater partitioning into the organic phase under equilibrium conditions, reflects the lipophilic contribution of the triethylsilyl substituent.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.50 (computed) |
| Comparator Or Baseline | Methyl 2,4-dichlorobenzoate (CAS 35112-28-8), LogP = 2.78 |
| Quantified Difference | ΔLogP ≈ +1.72 (estimated 50-fold higher lipophilicity) |
| Conditions | In silico calculation (method not specified in source database); cross-database comparison between ChemSrc and Forlights database |
Why This Matters
This quantified LogP difference is critical for procurement decisions in early-stage drug discovery where lipophilicity directly impacts membrane permeability, metabolic stability, and the risk of promiscuous binding in screening campaigns; a candidate building block affording higher lipophilicity may be preferred for targets requiring improved passive diffusion or blood–brain barrier penetration.
- [1] Forlights Chemical Database. 2,4-Dichlorobenzoic acid methyl ester, CAS 35112-28-8: LogP = 2.78000. https://www.forlights.cn (accessed 2026-04-30). View Source
